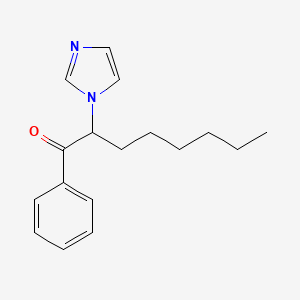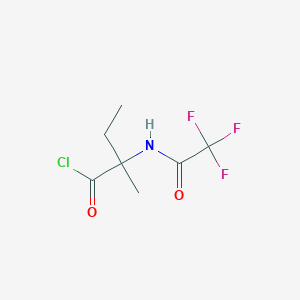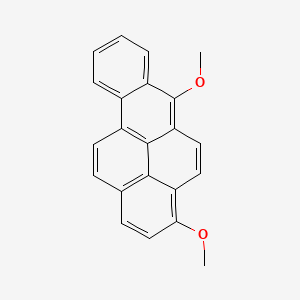
Benzo(a)pyrene, 3,6-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene, 3,6-dimethoxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the addition of two methoxy groups at the 3 and 6 positions of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed by the fusion of a benzene ring to pyrene and is a result of incomplete combustion of organic matter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene, 3,6-dimethoxy- typically involves the methoxylation of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the methoxy groups are introduced at the 3 and 6 positions .
Industrial Production Methods
similar PAHs are often produced through controlled pyrolysis of organic materials, followed by purification and functionalization steps .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyrene, 3,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and epoxides.
Reduction: Dihydrobenzo(a)pyrene derivatives.
Substitution: Various alkylated and acylated benzo(a)pyrene derivatives.
Applications De Recherche Scientifique
Benzo(a)pyrene, 3,6-dimethoxy- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in environmental monitoring and assessment of pollution levels
Mécanisme D'action
The mechanism of action of benzo(a)pyrene, 3,6-dimethoxy- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form adducts with DNA, leading to mutations and potentially cancer. The compound interacts with the aryl hydrocarbon receptor (AhR), which mediates its effects on gene expression and cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its high carcinogenicity.
Benzo(e)pyrene: Another isomer with similar properties but less common.
Uniqueness
Benzo(a)pyrene, 3,6-dimethoxy- is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological interactions. These modifications can alter its solubility, metabolic pathways, and toxicity compared to its parent compound .
Propriétés
Numéro CAS |
63041-57-6 |
|---|---|
Formule moléculaire |
C22H16O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3,6-dimethoxybenzo[a]pyrene |
InChI |
InChI=1S/C22H16O2/c1-23-19-12-8-13-7-9-15-14-5-3-4-6-16(14)22(24-2)18-11-10-17(19)20(13)21(15)18/h3-12H,1-2H3 |
Clé InChI |
MGZUIFMCVYHRBW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)
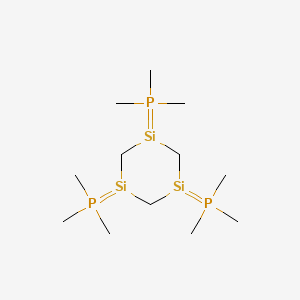

![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)

![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)

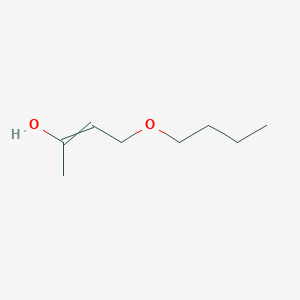
![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
